

3-Bromo-5-(difluoromethyl)pyridine chemical structure and CAS number

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Compound of Interest

Compound Name: 3-Bromo-5-(difluoromethyl)pyridine

Cat. No.: B1330949

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Technical Guide: 3-Bromo-5-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Chemical Name: **3-Bromo-5-(difluoromethyl)pyridine**

CAS Number: 114468-04-1

Chemical Structure:

SMILES: FC(C1=CN=CC(Br)=C1)F

Molecular Formula: C₆H₄BrF₂N

Molecular Weight: 208.01 g/mol

InChIKey: YEIYXHOMHKPBGQ-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Bromo-5-(difluoromethyl)pyridine**, a heterocyclic building block with potential

applications in medicinal chemistry and drug discovery. Due to its unique combination of a pyridine core, a bromine atom, and a difluoromethyl group, this compound presents opportunities for structural modification and the introduction of desirable physicochemical properties in lead optimization.

Physicochemical and Spectroscopic Data

While comprehensive experimental data is limited in publicly accessible literature, the following tables summarize available and predicted data for **3-Bromo-5-(difluoromethyl)pyridine**.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	208.01 g/mol	Calculated
Molecular Formula	C ₆ H ₄ BrF ₂ N	---
CAS Number	114468-04-1	---
Storage Conditions	Inert atmosphere, 2-8°C	BLD Pharm[1]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	207.95680	131.9
[M+Na] ⁺	229.93874	144.4
[M-H] ⁻	205.94224	134.8
[M+NH ₄] ⁺	224.98334	153.2
[M+K] ⁺	245.91268	133.7
[M+H-H ₂ O] ⁺	189.94678	130.4
[M+HCOO] ⁻	251.94772	150.7
[M+CH ₃ COO] ⁻	265.96337	183.0
[M+Na-2H] ⁻	227.92419	139.6
[M] ⁺	206.94897	147.5
[M] ⁻	206.95007	147.5

Data predicted using CCSbase.

Table 3: Available Spectroscopic Data

Spectrum Type	Availability	Source
¹ H NMR	Available (details not fully accessible)	ChemicalBook[2], BLD Pharm[1]
¹³ C NMR	Available (details not fully accessible)	ChemicalBook[2]
Mass Spectrum (MS)	Available (details not fully accessible)	SpectraBase, BLD Pharm[1]
Infrared (IR) Spectrum	Available (details not fully accessible)	SpectraBase[3], ChemicalBook[2]
HPLC/LC-MS/UPLC	Available from supplier	BLD Pharm[1]

Full spectral data is indicated to be available from the cited commercial sources, but direct access may require a subscription or purchase.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **3-Bromo-5-(difluoromethyl)pyridine** are not readily available in peer-reviewed literature. However, analysis of patents for related compounds suggests that its synthesis would likely involve the introduction of the difluoromethyl group onto a brominated pyridine precursor.

General Synthetic Approach:

A plausible synthetic route, based on methodologies for analogous compounds, is the difluoromethylation of a suitable 3-bromopyridine derivative. Patents for similar structures often describe multi-step sequences. For instance, the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate, followed by further transformations.^[4] This suggests that the synthesis of the target compound could start from a commercially available substituted pyridine.

The presence of the bromine atom at the 3-position and the difluoromethyl group at the 5-position offers multiple avenues for further chemical modification. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen provides a site for N-alkylation or N-oxidation, and the aromatic ring itself can be susceptible to nucleophilic aromatic substitution under certain conditions.

Potential Applications in Drug Discovery

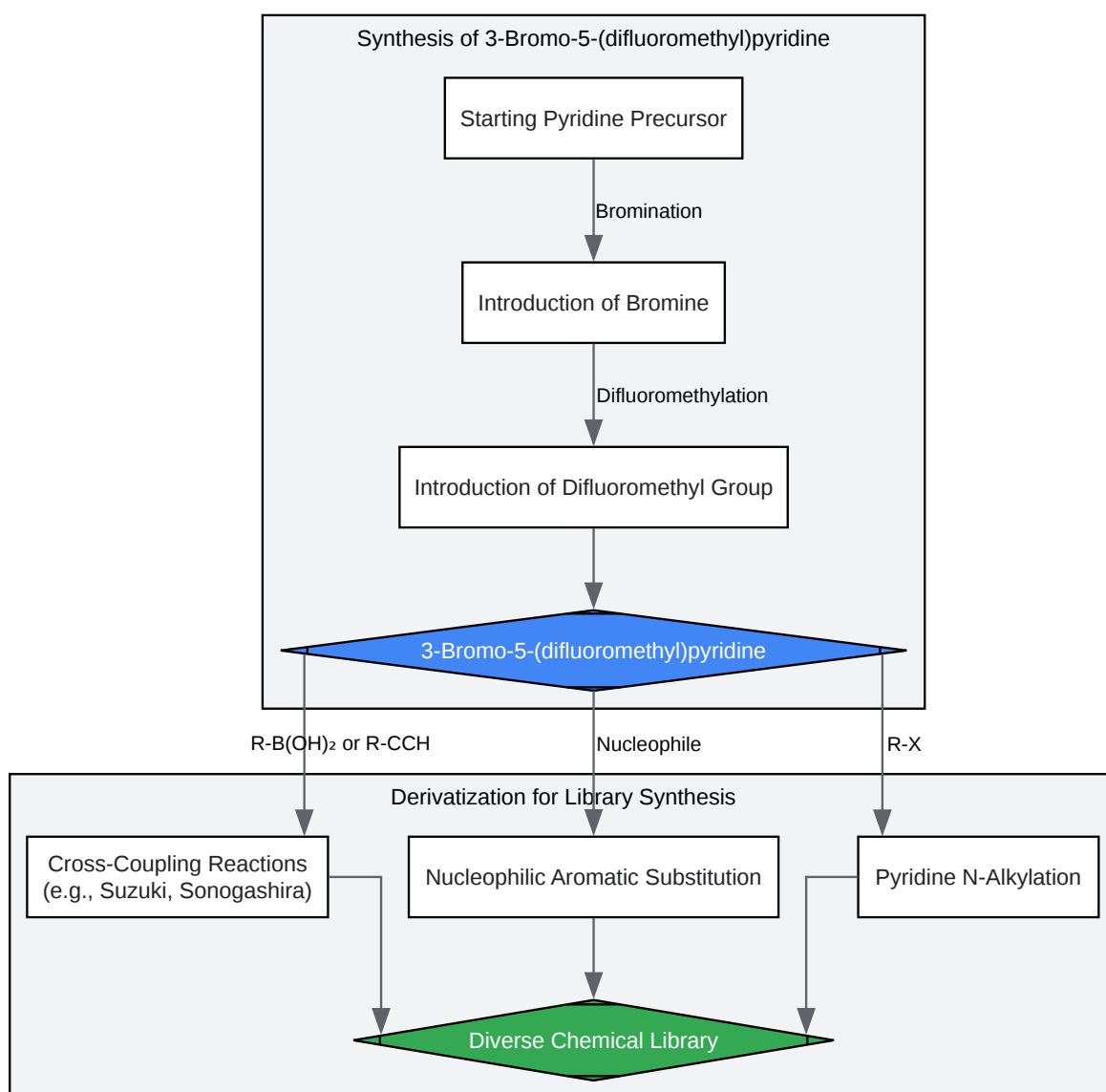
The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl or thiol groups and can influence properties such as metabolic stability, lipophilicity, and binding affinity.

The **3-bromo-5-(difluoromethyl)pyridine** scaffold is a valuable starting point for the synthesis of novel compounds for screening in various therapeutic areas. The bromo substituent provides

a convenient handle for library synthesis, allowing for the exploration of a wide range of chemical diversity around the pyridine core.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of **3-Bromo-5-(difluoromethyl)pyridine**, based on common organic chemistry methodologies.



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Caption: Generalized synthetic and derivatization workflow.

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